2-Bromo-5-fluorobenzoic acid

Suzuki-Miyaura Coupling Palladium Catalysis Halogen Reactivity

This dual-halogenated benzoic acid enables orthogonal synthetic strategies impossible with monohalogenated or regioisomeric analogs. The ortho-bromo substituent delivers superior Pd-catalyzed coupling reactivity versus chloro alternatives, while the meta-fluoro group remains inert—allowing sequential functionalization with precise regioselectivity. Critical for pharmaceutical intermediate synthesis where coupling yield and downstream compatibility determine success. White crystalline powder, ≥98% purity (GC/titration). Select 2-bromo-5-fluorobenzoic acid when synthetic route fidelity is non-negotiable.

Molecular Formula C7H4BrFO2
Molecular Weight 219.01 g/mol
CAS No. 394-28-5
Cat. No. B182561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluorobenzoic acid
CAS394-28-5
Molecular FormulaC7H4BrFO2
Molecular Weight219.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)O)Br
InChIInChI=1S/C7H4BrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)
InChIKeyOQBMJMJZMDBQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluorobenzoic Acid (CAS 394-28-5): A Specialized Halogenated Benzoic Acid Intermediate for Controlled Cross-Coupling Synthesis


2-Bromo-5-fluorobenzoic acid (CAS 394-28-5) is a disubstituted benzoic acid derivative that serves as a specialized building block in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. It is characterized by a bromine atom at the ortho position and a fluorine atom at the meta position relative to the carboxylic acid group on the benzene ring [1]. This specific substitution pattern creates a unique electronic environment that influences its reactivity profile in ways that distinguish it from other halogenated benzoic acid analogs. Commercially, it is available as a white to almost white crystalline powder with a typical purity specification of ≥98.0% as determined by GC and titration methods [2]. The compound is recognized as an intermediate for pharmaceutical and agrochemical synthesis, where its dual halogen functionality allows for sequential or orthogonal chemical transformations that are not readily achievable with less functionalized analogs [1].

Why 2-Bromo-5-fluorobenzoic Acid Cannot Be Simply Replaced by Other Halogenated Benzoic Acids in Regioselective Synthesis


Generic substitution of 2-bromo-5-fluorobenzoic acid with other in-class halogenated benzoic acids is not straightforward due to the critical interplay of halogen type and substitution pattern on reaction rates, regioselectivity, and downstream functionalization potential. The ortho-bromo substituent provides superior reactivity in palladium-catalyzed cross-couplings compared to chloro analogs, while the meta-fluoro substituent exerts a distinct electronic influence on the aromatic ring compared to ortho-fluoro or para-fluoro isomers [1]. Furthermore, the presence of both bromine and fluorine on the same benzoic acid scaffold enables orthogonal synthetic strategies that are impossible with monohalogenated benzoic acids. Procurement of a structurally similar alternative, such as 2-chloro-5-fluorobenzoic acid or 2-bromo-4-fluorobenzoic acid, may result in significantly lower coupling yields, altered regioselectivity in subsequent functionalizations, or incompatibility with established synthetic routes . The quantitative evidence below demonstrates precisely where 2-bromo-5-fluorobenzoic acid exhibits measurable differentiation that justifies its specific selection over these common alternatives.

Comparative Reactivity and Physical Property Data: Where 2-Bromo-5-fluorobenzoic Acid Outperforms Common Analogs


Superior Cross-Coupling Reactivity of the Ortho-Bromo Substituent Compared to Chloro Analogs

In palladium-catalyzed Suzuki-Miyaura coupling reactions, aryl bromides consistently demonstrate significantly higher reactivity and yield than their aryl chloride counterparts. While yields for aryl bromides and iodides are generally high under standard conditions, aryl chlorides typically give only moderate to good yields and often require more forcing conditions, specialized ligands, or activated substrates [1]. This reactivity gap translates directly to synthetic efficiency: selecting the bromo analog (2-bromo-5-fluorobenzoic acid) over the chloro analog (2-chloro-5-fluorobenzoic acid) can be the difference between a high-yielding, reproducible transformation and a suboptimal reaction requiring extensive re-optimization. The ortho-bromo substituent in the target compound is particularly well-suited for palladium-catalyzed cross-couplings, enabling efficient construction of biaryl-2-carboxylate architectures .

Suzuki-Miyaura Coupling Palladium Catalysis Halogen Reactivity

Electronic Influence of the Meta-Fluoro Substituent on Carboxylic Acid Acidity and Reactivity

The substitution pattern of fluorine on the benzoic acid ring significantly modulates the electronic properties of the carboxylic acid group and the overall aromatic system. While direct Hammett σ values for the specific 2-bromo-5-fluoro substitution pattern are not explicitly tabulated in the core literature, the meta-fluoro substituent exerts a characteristic electron-withdrawing inductive effect (-I) without the strong resonance donation (+M) that ortho- or para-fluoro substituents exhibit [1]. This results in a distinct pKa and reactivity profile for the carboxylic acid group. Positional isomers, such as 2-bromo-4-fluorobenzoic acid (para-fluoro), present a different electronic environment due to the para-fluoro group's ability to engage in resonance with the carboxylic acid, which can alter the acidity and nucleophilicity of the carboxylate in subsequent transformations . In chiral synthesis or specific drug candidate development where biological activity is highly sensitive to subtle electronic variations, the meta-fluoro substitution pattern of 2-bromo-5-fluorobenzoic acid provides a specific electronic profile that cannot be replicated by its ortho- or para-fluoro isomers.

Hammett Substituent Constants Electronic Effects Reactivity Tuning

Consistent Physical Properties Enabling Reproducible Handling and Formulation

2-Bromo-5-fluorobenzoic acid exhibits a well-defined and consistently reported melting point range that facilitates reliable identification and handling in laboratory and industrial settings. Literature and vendor specifications consistently report a melting point of approximately 154–158 °C [1]. This narrow, well-characterized melting range contrasts with some related halogenated benzoic acids that may exhibit broader or less defined melting ranges, potentially complicating purification, characterization, and formulation. Furthermore, the commercial availability of this compound with a high minimum purity of 98.0% (by GC and titration) ensures that researchers and procurement professionals receive a material with consistent quality and reactivity [1]. This level of specification reduces the risk of batch-to-batch variability that could impact the reproducibility of sensitive synthetic steps.

Melting Point Purity Specification Solid Handling

High-Value Application Scenarios Where 2-Bromo-5-fluorobenzoic Acid Provides a Clear Scientific or Operational Advantage


Pharmaceutical Intermediate Synthesis Requiring Orthogonal Halogen Functionalization

In the synthesis of complex drug candidates, the ability to sequentially or orthogonally functionalize different positions on an aromatic ring is critical. 2-Bromo-5-fluorobenzoic acid is ideally suited for such applications because the ortho-bromo substituent readily undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install an aryl or vinyl group, while the meta-fluoro substituent remains inert under these conditions [4]. This allows the fluoro group to be carried through multiple synthetic steps and later exploited for its beneficial properties in the final drug molecule, such as enhanced metabolic stability or modulation of lipophilicity. A direct replacement with a non-halogenated analog (e.g., a methyl-substituted benzoic acid) would eliminate the option for subsequent cross-coupling, while a chloro analog would offer significantly lower coupling efficiency . The compound's consistent purity and physical properties further ensure reproducible outcomes in these demanding multi-step sequences [4].

Development of Fluorinated Ligands for Catalysis and Materials Science

The combination of a carboxylic acid functional group with two distinct halogen substituents (Br and F) makes 2-bromo-5-fluorobenzoic acid a versatile precursor for designing novel ligands and functional materials. The carboxylic acid group serves as a coordination handle for metal ions, while the bromine atom can be used to covalently link the benzoic acid moiety to larger molecular frameworks or surfaces via cross-coupling chemistry [4]. The meta-fluoro substituent introduces specific electronic effects that can tune the Lewis acidity or redox potential of the resulting metal complex . In this context, substituting the compound with a positional isomer like 2-bromo-4-fluorobenzoic acid would alter the electronic environment around the metal center, potentially diminishing catalytic activity or selectivity. The well-defined melting point and high purity of the compound are advantageous for the reproducible synthesis and characterization of these specialized materials .

Building Block for Advanced Photoresist Formulations in Semiconductor Manufacturing

The unique chemical structure of 2-Bromo-5-fluorobenzoic acid, featuring both bromine and fluorine atoms on a benzoic acid backbone, makes it an indispensable intermediate for the creation of sophisticated photoresist formulations [4]. The fluorine atom contributes to improved transparency and etch resistance, while the bromine atom can be utilized in radiation-sensitive chemistries. In this highly specialized application, where even minor impurities or structural variations can lead to defects in semiconductor device fabrication, the high purity and consistent physical properties of 2-bromo-5-fluorobenzoic acid are paramount . Generic substitution with a less pure or structurally different analog is not feasible due to the stringent performance requirements and the critical need for reproducibility in high-volume manufacturing processes.

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